molecular formula C16H25ClN2O6 B2626076 Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate CAS No. 2411287-69-7

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate

Cat. No.: B2626076
CAS No.: 2411287-69-7
M. Wt: 376.83
InChI Key: RDQWRDGOKKLEIB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate is a chemical compound with the molecular formula C16H25ClN2O6. It is known for its complex structure, which includes a tert-butyl ester group and a chloropyridazinyl moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate typically involves multiple steps. One common method starts with the chlorination of pyridazine to form 6-chloropyridazine. This intermediate is then reacted with ethylene glycol derivatives to introduce the ethoxy groups. Finally, the tert-butyl ester is formed through esterification reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinyl compounds .

Scientific Research Applications

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate involves its interaction with specific molecular targets. The chloropyridazinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]carbamate
  • Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]propionate

Uniqueness

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where precise molecular interactions are required .

Biological Activity

Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate, with the CAS number 2411287-69-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tert-butyl group and a chloropyridazine moiety. Its molecular formula is C16H25ClN2O6C_{16}H_{25}ClN_{2}O_{6}, and it has a molecular weight of approximately 376.84 g/mol. The presence of the chloropyridazine ring suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.

Research indicates that compounds similar to this compound may function as modulators of various biological pathways. Specifically, they may interact with the cereblon E3 ubiquitin ligase complex, which plays a crucial role in protein degradation and regulation within cells. Such interactions can lead to the degradation of target proteins involved in disease processes, including cancer.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing the chloropyridazine moiety. For instance, research indicates that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells ,
Ubiquitin Ligase ModulationEnhanced degradation of target proteins ,
AntimicrobialPotential activity against bacterial strains ,

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds could provide alternative therapeutic options.

Case Studies

  • Study on Cancer Cell Lines : In a study investigating various chloropyridazine derivatives, this compound was shown to significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptosis pathways.
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated moderate activity, suggesting further exploration could lead to its use as an antimicrobial agent.

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O6/c1-16(2,3)25-15(20)12-23-9-8-21-6-7-22-10-11-24-14-5-4-13(17)18-19-14/h4-5H,6-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQWRDGOKKLEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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